1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
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Overview
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a complex organic compound that features a unique combination of pyrazole, thiophene, and benzodioxole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea: Lacks the thiophene moiety.
1-(2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea: Lacks the pyrazole moiety.
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)urea: Lacks the benzodioxole moiety.
Uniqueness
The uniqueness of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea lies in its combination of three distinct moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-17(20-12-4-5-14-15(9-12)24-11-23-14)18-10-13(16-3-1-8-25-16)21-7-2-6-19-21/h1-9,13H,10-11H2,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXVEQJORDOBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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